2-(2-Bromo-5-chlorophenoxy)acetohydrazide
Description
2-(2-Bromo-5-chlorophenoxy)acetohydrazide (CAS# 443908-11-0) is a halogenated acetohydrazide derivative with the molecular formula C₈H₈N₂O₂ClBr and a molecular weight of 279.51 g/mol. It is synthesized by reacting ethyl 2-(2-bromo-5-chlorophenoxy)acetate with hydrazine hydrate, following a pathway analogous to other hydrazide derivatives . The compound exhibits slight solubility in chloroform, methanol, and DMSO, making it suitable for research applications in medicinal chemistry and coordination chemistry .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c9-6-2-1-5(10)3-7(6)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIPCGJDRGXDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide typically involves the reaction of 2-bromo-5-chlorophenol with chloroacetic acid to form 2-(2-bromo-5-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.
Chemical Reactions Analysis
2-(2-Bromo-5-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The acetohydrazide moiety can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Bromo-5-chlorophenoxy)acetohydrazide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The acetohydrazide moiety can form hydrogen bonds with biological molecules, potentially inhibiting or modifying their activity. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen Substituents
2-(4-Bromophenoxy)acetohydrazide
- Structure : Differs in the position of bromine (para vs. ortho) and lacks the 5-chloro substituent.
- Synthesis: Prepared via hydrazinolysis of methyl 2-(4-bromophenoxy)acetate .
- The absence of a chlorine substituent may influence ligand flexibility and metal-binding efficiency compared to the target compound .
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Structure: Features a 2,4-dichlorophenoxy group and a 5-bromo-2-hydroxybenzylidene moiety.
Derivatives with Heterocyclic Moieties
Ethyl-thio Benzimidazolyl Acetohydrazides
- Structure : Incorporate a benzimidazole ring linked via a thioether group.
- Biological Activity : Exhibit potent α-glucosidase inhibition (IC₅₀: 6.10–7.34 μM), outperforming the standard acarbose (IC₅₀: 378.2 μM). The benzimidazole moiety likely enhances enzyme interaction, a feature absent in the target compound .
2-(2-Phenyl-1H-benzimidazol-1-yl)acetohydrazide Derivatives
- Structure : Include a phenyl-substituted benzimidazole ring.
- The target compound’s simpler structure might offer advantages in solubility and synthetic accessibility .
Antifungal and Anti-Inflammatory Hydrazides
N′-Substituted-2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetohydrazides
- Structure : Feature a tetrahydronaphthalene ring system.
- Antifungal Activity: Exhibit MIC values of 0.0156–2 mg/mL against Candida species, comparable to ketoconazole.
Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazones
Comparative Data Table
Biological Activity
2-(2-Bromo-5-chlorophenoxy)acetohydrazide is a chemical compound with the molecular formula C₈H₈BrClN₂O₂ and a molecular weight of 279.52 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-bromo-5-chlorophenol with chloroacetic acid, followed by a reaction with hydrazine hydrate. The resulting compound exhibits several functional groups that contribute to its biological activity, particularly the acetohydrazide moiety, which is known for its ability to form hydrogen bonds with biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The acetohydrazide group can form hydrogen bonds with proteins or nucleic acids, potentially altering their function. The presence of bromine and chlorine enhances the compound's binding affinity to these targets, which may explain its observed biological effects.
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 2-(2-Bromo-4-chlorophenoxy)acetohydrazide | Chlorine at position 4 instead of 5 | Similar antimicrobial activity |
| 2-(2-Bromo-5-fluorophenoxy)acetohydrazide | Fluorine replacing chlorine | Potentially different reactivity |
| 2-(2-Bromo-5-methylphenoxy)acetohydrazide | Methyl group replacing chlorine | Variability in biological effects |
These comparisons highlight how slight modifications in chemical structure can influence biological activity.
Case Studies
- Antimicrobial Efficacy : A study evaluating various hydrazides revealed that derivatives similar to this compound exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The study emphasized the importance of halogen substitutions in enhancing antimicrobial potency.
- Cancer Cell Studies : In another investigation focused on flavonoids and their derivatives, compounds with similar structural motifs were tested against A549 lung cancer cells. Results indicated that halogenated compounds could significantly reduce cell viability and induce apoptosis, suggesting a potential pathway for further exploration with this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
